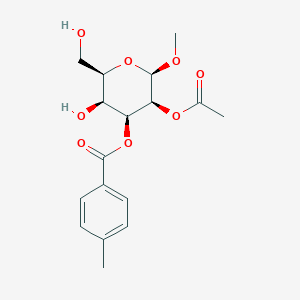
Methyl 2-O-Acetyl-3-O-(4-Methylbenzoyl)-Beta-D-Talopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galectin-4-IN-2 is a small molecule inhibitor specifically designed to target galectin-4, a member of the galectin family of proteins. Galectin-4 is known for its role in various biological processes, including cell adhesion, migration, and immune response. It is predominantly expressed in epithelial cells of the intestinal tract and has been implicated in several pathological conditions, such as cancer and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-4-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity towards galectin-4. The synthetic route typically includes:
Formation of the core structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core scaffold.
Functional group modifications: The core scaffold is then modified by introducing various functional groups through reactions like alkylation, acylation, and halogenation. These modifications are crucial for improving the compound’s pharmacokinetic properties and binding affinity.
Industrial Production Methods
Industrial production of Galectin-4-IN-2 follows a similar synthetic route but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable.
Purification techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required purity standards
Analyse Chemischer Reaktionen
Types of Reactions
Galectin-4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Galectin-4-IN-2 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Galectin-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of galectin-4 and its ligands.
Biology: Helps in understanding the role of galectin-4 in cellular processes such as adhesion, migration, and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, where galectin-4 is overexpressed.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4
Wirkmechanismus
Galectin-4-IN-2 exerts its effects by binding to the carbohydrate recognition domains of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts galectin-4-mediated cellular processes, such as cell adhesion and migration. The compound’s mechanism of action involves:
Binding to carbohydrate recognition domains: Galectin-4-IN-2 specifically binds to the carbohydrate recognition domains of galectin-4, preventing it from interacting with its natural ligands.
Disruption of cellular processes: By inhibiting galectin-4, the compound disrupts processes like cell adhesion, migration, and immune response, which are crucial for cancer progression and inflammation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galectin-1-IN-1: Inhibits galectin-1, another member of the galectin family, and is used in similar research applications.
Galectin-3-IN-1: Targets galectin-3 and is investigated for its role in cancer and fibrosis.
Galectin-9-IN-1: Inhibits galectin-9 and is studied for its potential in treating autoimmune diseases.
Uniqueness of Galectin-4-IN-2
Galectin-4-IN-2 is unique due to its high specificity and affinity for galectin-4. Unlike other galectin inhibitors, it does not significantly interact with other galectin family members, making it a valuable tool for studying galectin-4-specific pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C17H22O8 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1 |
InChI-Schlüssel |
IYJMKTZAMJWCQH-JLHDYFKBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















